2-(ethylsulfanyl)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(ethylthio)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide” is a complex organic molecule. It contains several functional groups, including an ethylthio group, a methoxy group, a triazolo[4,3-b]pyridazine ring, and a benzamide group. These functional groups could potentially give the compound a variety of interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The triazolo[4,3-b]pyridazine ring system is a fused ring structure that could potentially have interesting electronic and steric properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the ethylthio group could potentially undergo reactions involving the sulfur atom, while the benzamide group could participate in reactions involving the carbonyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethylthio and methoxy groups could influence its solubility, while the benzamide group could affect its acidity .Scientific Research Applications
Antimicrobial and Antiproliferative Activities
Several studies have been conducted on the synthesis of [1,2,4]triazolo[4,3-b]pyridazine derivatives and their antimicrobial and antiproliferative activities. For instance, Bhuiyan et al. (2006) discussed the synthesis of thienopyrimidine derivatives, highlighting some compounds' pronounced antimicrobial activity (Bhuiyan et al., 2006). Ilić et al. (2011) prepared a library of [1,2,4]triazolo[4,3-b]pyridazine derivatives, noting their lack of thrombin inhibitory and fibrinogen receptor antagonistic activities but finding them to inhibit the proliferation of endothelial and tumor cells (Ilić et al., 2011).
Synthesis and Structural Elucidation
The synthesis and structural elucidation of heterocyclic compounds, including [1,2,4]triazolo[4,3-b]pyridazine derivatives, have been explored to develop new compounds with potential biological activities. Mohamed et al. (2021) detailed the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives, showcasing the versatility of heterocyclic chemistry in creating novel compounds (Mohamed, 2021).
Antiviral Activities
Heterocyclic compounds, particularly those based on benzamide and pyrazole scaffolds, have been shown to exhibit significant antiviral activities. A study by Hebishy et al. (2020) introduced benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant anti-influenza A virus activities in vitro (Hebishy et al., 2020).
Insecticidal Applications
The insecticidal potential of novel heterocyclic compounds incorporating a thiadiazole moiety has also been assessed, with findings suggesting effectiveness against specific pests. Fadda et al. (2017) reported on the synthesis and insecticidal assessment of such compounds against the cotton leafworm, demonstrating the practical applications of these compounds in agriculture (Fadda et al., 2017).
Future Directions
Properties
IUPAC Name |
2-ethylsulfanyl-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-3-24-12-7-5-4-6-11(12)16(22)17-10-14-19-18-13-8-9-15(23-2)20-21(13)14/h4-9H,3,10H2,1-2H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLIACMZVUCEQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC2=NN=C3N2N=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.